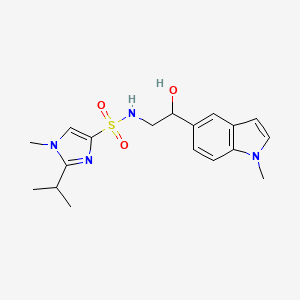

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-12(2)18-20-17(11-22(18)4)26(24,25)19-10-16(23)14-5-6-15-13(9-14)7-8-21(15)3/h5-9,11-12,16,19,23H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVULNDVDWGXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Imidazole

is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known to show both acidic and basic properties and is highly soluble in water and other polar solvents. Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Benzimidazole

, another class of compounds that this molecule belongs to, is a type of organic compound formed by the fusion of benzene and imidazole. It is a common motif in many pharmaceuticals and therapeutic drugs due to its ability to interact with various biological targets.

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (CAS Number: 2034441-11-5) is a synthetic compound with potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various biological targets, leading to anti-inflammatory and anticancer effects. This article provides a detailed examination of its biological activity, including research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₄O₃S |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 2034441-11-5 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and lung cancer cells.

Case Study: Melanoma Treatment

In a study assessing the compound's efficacy against melanoma cell lines, it was found to induce apoptosis in UACC-62 cells with an IC50 value of approximately 0.94 µM . This indicates a potent ability to inhibit cell proliferation and promote cell death in malignant cells .

The mechanism through which this compound exerts its effects involves:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G2/M phase, leading to growth arrest.

- Induction of Apoptosis : It activates apoptotic pathways, which are critical in cancer treatment.

- Targeting Specific Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | UACC-62 (melanoma) | 0.94 | |

| Anticancer | A549 (lung cancer) | 0.71 | |

| Anti-inflammatory | In vitro (cytokine levels) | N/A |

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the indole and imidazole moieties can enhance its biological activity.

Key Modifications for Enhanced Activity:

| Modification | Effect |

|---|---|

| Indole Substitution | Increased apoptosis induction |

| Imidazole Variants | Improved kinase inhibition |

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

The imidazole ring present in this compound is known for its significant role in medicinal chemistry. Compounds containing imidazole structures have demonstrated a broad spectrum of biological activities, including anticancer properties. Recent studies have shown that derivatives of imidazole can surpass traditional chemotherapeutics like cisplatin in efficacy against certain cancer cell lines. For instance, an imidazole derivative with a similar structure exhibited half-maximal inhibitory concentration (IC50) values of 57.4 μM for colorectal cancer (DLD-1) and 79.9 μM for breast cancer (MCF-7), indicating a potent anticancer effect .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Imidazole Derivative | DLD-1 | 57.4 |

| Imidazole Derivative | MCF-7 | 79.9 |

| Cisplatin | DLD-1 | Higher |

| Cisplatin | MCF-7 | Lower |

Antiviral Properties

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has also been investigated for its antiviral potential. Research has highlighted the efficacy of imidazole derivatives against various viral strains, including those responsible for dengue and yellow fever. In vitro studies have shown that some imidazole compounds exhibit micromolar activity against these viruses, suggesting their potential as antiviral agents .

Table 2: Antiviral Efficacy of Imidazole Compounds

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| Imidazole Derivative | Yellow Fever Virus | 1.85 |

| Imidazole Derivative | Dengue Virus | Micromolar |

Biochemical Probes and Supramolecular Chemistry

The unique structural characteristics of this compound allow it to function as a biochemical probe in supramolecular chemistry. The electron-rich nature of the imidazole ring facilitates noncovalent interactions with various biological macromolecules, making it suitable for applications in drug design and development . Its ability to form supramolecular complexes enhances its utility in creating targeted drug delivery systems.

Case Studies and Research Findings

Numerous studies have documented the applications of imidazole-containing compounds in clinical settings:

Case Study: Anticancer Efficacy

A study published in Medicinal Chemistry demonstrated that a series of imidazole derivatives showed enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study: Antiviral Activity

Research published in Molecules indicated that certain imidazole derivatives were effective inhibitors of HIV protease and showed promising results against other viral pathogens . These findings support the potential use of such compounds in developing antiviral therapies.

Comparison with Similar Compounds

Structural Analogues

A. 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide

- Core Structure : Imidazole with benzenesulfonyl and phenyl substituents.

- Key Differences :

- The sulfonyl group is at position 5 (vs. sulfonamide at position 4 in the target compound).

- Contains a cyclopropylacetamide side chain (vs. hydroxyethyl-indole in the target).

- Synthesis : N-acylation of a benzoimidazolone precursor.

- Activity : Sulfonyl groups in imidazoles are often linked to antimicrobial or anti-inflammatory effects.

B. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

- Core Structure : Nitro-substituted imidazole with chloromethylphenyl.

- Key Differences :

- Synthesis : Chlorination of a hydroxymethyl precursor using SOCl₂.

C. 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one

- Core Structure : Benzoimidazolone with isopropyl and methyl groups.

- Key Differences :

- Fused benzene ring (vs. standalone imidazole in the target).

- Ketone functional group (vs. sulfonamide).

- Synthesis : Cyclization post N-alkylation and nitro reduction.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Imidazole core formation : Using cyclocondensation reactions under acidic or basic conditions, as demonstrated in the synthesis of substituted imidazoles via one-pot protocols (e.g., Raney Nickel/NaOH systems) .

- Sulfonamide coupling : Reacting the imidazole intermediate with a sulfonyl chloride derivative under anhydrous conditions, often requiring bases like triethylamine to deprotonate the sulfonamide nitrogen .

- Indole-ethylhydroxy group introduction : Employing nucleophilic substitution or reductive amination to attach the indole-containing sidechain, followed by hydroxylation or protection/deprotection strategies . Critical parameters: Solvent choice (e.g., DMF, THF), temperature control, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- X-ray crystallography : Resolves atomic-level geometry and stereochemistry, particularly for verifying sulfonamide linkage and indole-imidazole spatial orientation. SHELX software is widely used for refinement .

- NMR spectroscopy : 1H/13C NMR confirms substituent integration and coupling patterns (e.g., distinguishing isopropyl groups at C2 of the imidazole) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting labile hydroxyl or sulfonamide groups .

Q. What are common challenges in purifying this compound, and how are they addressed?

- Hydrophobicity : The isopropyl and indole groups reduce solubility in polar solvents. Use gradient elution with mixtures like hexane/ethyl acetate or DCM/methanol .

- Hydroxyl group reactivity : Protect the hydroxyl group (e.g., as a TBS ether) during synthesis to prevent side reactions, followed by acidic deprotection .

- Byproduct formation : Monitor reactions via TLC and employ preparative HPLC for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data?

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to identify conformational mismatches .

- Molecular docking : Analyze sulfonamide interactions with biological targets (e.g., enzymes) to explain deviations in activity predictions versus empirical assays. Docking poses from similar compounds (e.g., 9c in ) guide validation .

- Dynamic NMR studies : Probe rotational barriers of the isopropyl group if splitting patterns deviate from static models .

Q. How to optimize the sulfonamide coupling reaction to improve yield and reduce byproducts?

- Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig-type couplings, which may enhance regioselectivity .

- Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., acetonitrile) to minimize sulfonamide hydrolysis .

- Temperature control : Lower reaction temperatures (−20°C to 0°C) reduce side reactions, as shown in imidazole-thiol coupling protocols .

Q. What strategies are used to study the biological activity of the sulfonamide group in this compound?

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., methyl, trifluoromethyl) and compare inhibitory potency in enzyme assays .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity of the sulfonamide to target proteins, such as carbonic anhydrase or kinase domains .

- Metabolic stability assays : Assess sulfonamide resistance to hepatic CYP450-mediated degradation using liver microsomes .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and solution-phase conformational data?

- Variable-temperature XRD : Determine if crystal packing forces induce non-physiological conformations by comparing structures at 90 K vs. room temperature .

- Solution-phase NOE (Nuclear Overhauser Effect) : Detect through-space interactions in DMSO-d6 or CDCl3 to validate solution conformers .

Q. Why might biological assay results vary between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.